molecular formula C18H20N2O4 B247650 1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine

1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine

Cat. No. B247650
M. Wt: 328.4 g/mol
InChI Key: DEHHBRYUKWMRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine, also known as FMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. FMP is a piperazine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. 1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been reported to exhibit anticancer, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs. 1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been reported to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit acetylcholinesterase and monoamine oxidase enzymes.

Mechanism of Action

The mechanism of action of 1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. 1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been reported to inhibit acetylcholinesterase and monoamine oxidase enzymes, which are involved in the regulation of neurotransmitters in the brain. 1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been reported to exhibit various biochemical and physiological effects, including the inhibition of enzymes involved in neurotransmitter regulation, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation. 1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been reported to exhibit antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments include its ease of synthesis, high purity, and potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. However, the limitations of using 1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the research on 1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine, including the development of new derivatives with improved activities and selectivity, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanism of action. Further studies are also needed to fully understand the toxicity and pharmacokinetics of 1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine, which will be essential for its development as a potential drug candidate.

Synthesis Methods

1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine can be synthesized using different methods, including a one-pot synthesis method and a two-step synthesis method. The one-pot synthesis method involves the reaction of 4-methylphenol with 2-furoyl chloride in the presence of triethylamine, followed by the reaction of the resulting intermediate with piperazine in the presence of sodium bicarbonate. The two-step synthesis method involves the reaction of 4-methylphenol with 2-furoyl chloride in the presence of triethylamine, followed by the reaction of the resulting intermediate with piperazine in the presence of sodium hydroxide. Both methods have been reported to yield 1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine in good yields and purity.

properties

Product Name

1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C18H20N2O4/c1-14-4-6-15(7-5-14)24-13-17(21)19-8-10-20(11-9-19)18(22)16-3-2-12-23-16/h2-7,12H,8-11,13H2,1H3

InChI Key

DEHHBRYUKWMRHK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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